Molecular Weight Reduction: 246.26 vs. ≥280 g·mol⁻¹ for 4-Aryl Analogs Improves Ligand Efficiency Metrics
The target compound, with molecular formula C₁₃H₁₄N₂O₃ and MW 246.26 g·mol⁻¹, is 12–38% lighter than representative 4-aryl-substituted pyrano[4,3-b]pyran-3-carbonitriles that constitute the dominant comparator class [1]. The 4-phenyl analog (C₁₆H₁₂N₂O₃) has MW 280.28 g·mol⁻¹, the 4-(4-chlorophenyl) analog (C₁₆H₁₁ClN₂O₃) has MW 314.72 g·mol⁻¹, and the 4-(2,4-dimethoxyphenyl) analog (C₁₈H₁₆N₂O₅) has MW 340.33 g·mol⁻¹ [2]. The MW differential (ΔMW = +34 to +94 g·mol⁻¹) translates into a favorable shift in ligand efficiency (LE) metrics, all else held equal; for a hypothetical equally potent series, the target compound would exhibit LE = 1.4× (pIC₅₀/MW) compared to the 4-(2,4-dimethoxyphenyl) analog due solely to the MW advantage. The lower MW also positions the compound more favorably within Lipinski's Rule of 5 space (MW <500), although all discussed analogs comply with this rule [1]. The predicted density of 1.27±0.1 g·cm⁻³ and melting point of 225–226 °C (ethanol solvate) provide additional batch-to-batch identity verification targets .
| Evidence Dimension | Molecular weight (g·mol⁻¹) and ligand efficiency implications |
|---|---|
| Target Compound Data | MW = 246.26 g·mol⁻¹; C₁₃H₁₄N₂O₃; predicted density 1.27±0.1 g·cm⁻³; m.p. 225–226 °C |
| Comparator Or Baseline | 4-Phenyl analog: MW 280.28 g·mol⁻¹ (Δ = +34.02, +13.8%); 4-(4-Cl-Ph) analog: MW 314.72 g·mol⁻¹ (Δ = +68.46, +27.8%); 4-(2,4-diOMe-Ph) analog: MW 340.33 g·mol⁻¹ (Δ = +94.07, +38.2%) |
| Quantified Difference | MW advantage of 34–94 g·mol⁻¹ (12–38% lower) vs. common 4-aryl analogs; ligand efficiency multiplier of approximately 1.14–1.38 for equipotent series |
| Conditions | Calculated from molecular formulas; structural identity confirmed by ChemSrc, AKSci, and ChemicalBook entries |
Why This Matters
For procurement decisions in drug discovery or chemical biology, the substantially lower MW of the 4-isopropyl derivative means that fewer grams of material are required to achieve equimolar dosing in biological assays, directly reducing per-experiment cost; it also lowers the risk of MW-driven attrition in lead optimization programs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1–3):3–26. DOI: 10.1016/S0169-409X(00)00129-0 (Rule of 5 reference standard). View Source
- [2] Li ZN, Gao Y, Liu B, Lü WZ. One-pot Synthesis of 2-Amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano-[4,3-b]pyran-3-carbonitrile under Ultrasonic Irradiation. Chin J Appl Chem. 2008;25(6):744–746. (4-aryl analog molecular formulas and yields 72–83%). View Source
